![molecular formula C15H12BrIO3 B2930479 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 1797753-75-3](/img/structure/B2930479.png)
2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray diffraction, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde” such as its molecular weight, storage temperature, and physical form can be found in the sources I have access to .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is a compound that may be synthesized through various chemical pathways involving halogenated benzaldehydes and methoxybenzaldehydes. For instance, studies have explored the synthesis of related brominated and methoxylated compounds, highlighting methods that could be adapted for the synthesis of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde. These methods involve bromination, methoxylation, and coupling reactions, which are fundamental in organic synthesis and chemical research (Chen Bing-he, 2008; W. V. Otterlo et al., 2004).
Photocatalytic and Electrochemical Applications
The related compounds of 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde have been studied for their potential in photocatalytic and electrochemical applications. For example, selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide highlights the utility of such compounds in green chemistry and sustainable chemical processes (S. Higashimoto et al., 2009). Furthermore, the paired electrolysis of methoxybenzyl alcohol to methoxybenzaldehyde demonstrates the compound's relevance in electrosynthesis, showcasing its potential for energy-efficient and environmentally friendly chemical synthesis (Rebecca S. Sherbo et al., 2018).
Antimicrobial and Biological Activity
Compounds structurally related to 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde have been evaluated for their antimicrobial activity and biological effects. For instance, bromophenols derived from marine algae have demonstrated significant DPPH radical scavenging activity, suggesting potential antioxidant properties (Ke-kai Li et al., 2008). Additionally, the synthesis of oxazolones with potential pharmacological applications further underscores the versatility of halogenated and methoxylated benzaldehydes in drug discovery and development (E. Rosca, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with theDopamine Transporter (DAT) . DAT plays a crucial role in regulating dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
Compounds with similar structures have been shown to havenanomolar affinity for DAT . This suggests that 2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde might bind to DAT and influence its function, potentially altering dopamine levels in the brain.
Biochemical Pathways
Given its potential interaction with dat, it may influence thedopaminergic neurotransmitter system . This system plays a key role in several neurological processes, including reward, motivation, and motor control.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. For instance, the storage temperature for similar compounds is typically around 2-8°C . .
Propiedades
IUPAC Name |
2-bromo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXAWFBKNNCFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



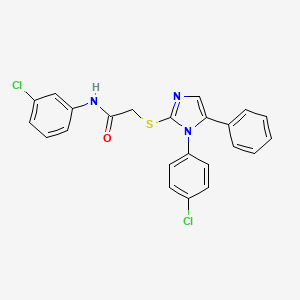
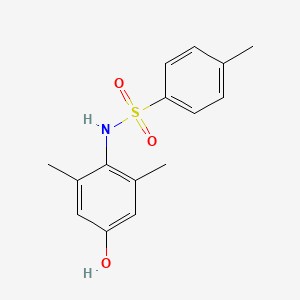
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)
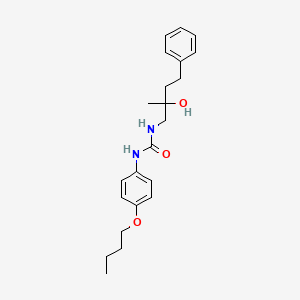
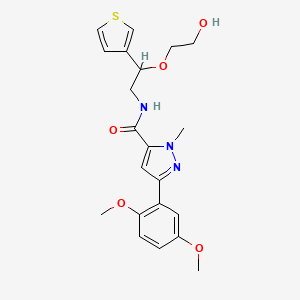
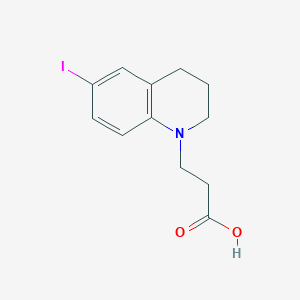
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)
![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)


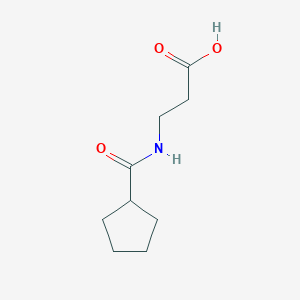
![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)